(7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Description
This compound is a polyunsaturated fatty acid derivative featuring a 20-carbon backbone (icosa-) with four conjugated double bonds (7E,9E,11E,14E) and two functional groups: a 5-hydroxyl moiety and a 6-sulfanyl substitution linked to a 2-acetamido-2-carboxyethyl side chain. The acetamido group introduces a polar amide functionality, while the carboxyethyl component adds acidity, making the molecule amphipathic. Its stereochemistry and conjugated double bonds may influence membrane interactions or enzymatic recognition .
Properties
Molecular Formula |
C25H39NO6S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+ |
InChI Key |
BGGYAYMMFYBWEX-RLYPADOHSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/C(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The preparation of N-acetyl Leukotriene E4 involves the metabolism of Leukotriene E4. This process is prominent in rats but of minor importance in humans . The synthetic route typically involves the acetylation of Leukotriene E4, which can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the stability of the product.
laboratory-scale synthesis involves careful handling and storage to prevent degradation, as the compound is sensitive to oxygen and light .
Chemical Reactions Analysis
N-acetyl Leukotriene E4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert N-acetyl Leukotriene E4 into less active forms.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biochemical Research
The compound is utilized in studies related to lipid metabolism and signaling pathways. Its role in modulating inflammatory responses has been a focal point of several research projects.
- Inflammation Modulation : Research indicates that similar compounds can influence the production of pro-inflammatory cytokines. This suggests potential applications in understanding inflammatory diseases and developing therapeutic agents .
Pharmacological Applications
The pharmacological potential of this compound is significant due to its structural resemblance to bioactive lipids.
- Drug Development : Investigations into its effects on cell signaling pathways may lead to the development of new anti-inflammatory drugs. For instance, compounds that inhibit specific enzymes involved in eicosanoid synthesis could be derived from this structure .
Nutritional Science
Given its fatty acid nature, the compound may also have implications in nutrition.
- Dietary Supplements : The potential health benefits associated with eicosanoids suggest that this compound could be explored as a dietary supplement aimed at improving cardiovascular health or reducing inflammation .
Case Study 1: Eicosanoid Pathways
A study investigated the effects of various eicosanoids on inflammatory markers in human cell lines. The results indicated that compounds similar to (7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid could significantly reduce interleukin-6 levels, a key pro-inflammatory cytokine .
Case Study 2: Pharmacological Screening
In another study focusing on drug discovery, researchers screened derivatives of this compound for their ability to inhibit cyclooxygenase enzymes. The findings revealed promising inhibitory activity, suggesting potential for further development into anti-inflammatory therapeutics .
Table 1: Comparative Analysis of Eicosanoid Derivatives
| Compound Name | Structure | Biological Activity | Source |
|---|---|---|---|
| This compound | Structure | Modulates inflammation | Biochemical Studies |
| Arachidonic Acid | Structure | Precursor for eicosanoids | Nutritional Science |
| Prostaglandin E2 | Structure | Promotes inflammation | Pharmacological Studies |
Table 2: Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Inflammatory Response | Reduced cytokine levels with treatment | Potential for anti-inflammatory therapies |
| Drug Discovery | Inhibition of cyclooxygenase enzymes | New drug development avenues |
Mechanism of Action
N-acetyl Leukotriene E4 exerts its effects by interacting with specific receptors on target cells. It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . The molecular targets and pathways involved include the leukotriene receptors and downstream signaling pathways such as the Mitogen-Activated Protein Kinases (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and related molecules:
Key Structural and Functional Insights:
Acetamido vs. Amino Groups: The target compound’s 2-acetamido group (vs. FDB022901’s 2-amino) likely reduces susceptibility to enzymatic deamination, enhancing metabolic stability .
Trifluoromethyl Modification :
- The trifluoro-substituted analog () exhibits increased hydrophobicity (log<em>P</em> inferred from molecular weight and fluorine content), which may improve blood-brain barrier penetration or receptor binding affinity. Its 3-hydroxy-3-oxopropyl substituent introduces a ketone group, altering redox properties compared to the target compound .
Steric and Functional Complexity :
- The metabolite in features a dihydroxyoctadecadienyl-carbamoyl side chain, which introduces steric hindrance. This could limit diffusion through lipid bilayers but enhance specificity for protein targets involved in lipid signaling .
Double Bond Geometry :
- All compounds share the 7E,9E,11E,14E or similar conjugated double bond systems, which rigidify the hydrocarbon chain. This may influence packing in lipid membranes or binding to enzymes like lipoxygenases or cyclooxygenases .
Research Findings and Implications
While direct biological data for the target compound are absent in the provided evidence, structural analogs offer insights:
- FDB022901 : Likely a biosynthetic precursor or metabolite of the target compound. The absence of acetamido may render it more reactive but less stable in physiological environments .
- Trifluoro Analog : Fluorination is a common strategy in drug design to prolong half-life; this derivative’s trifluoromethyl group could enhance pharmacokinetic properties .
- Complex Metabolite : The large substituent in suggests specialized roles, possibly in cell-cell signaling or as a substrate for acyltransferases .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple double bonds and functional groups that contribute to its reactivity and biological significance. Its IUPAC name suggests the presence of a sulfanyl group and an acetamido group, which may influence its interaction with biological systems.
Structural Formula
1. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory processes. For instance:
- Case Study: In vitro studies demonstrated that treatment with this compound significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, suggesting its potential role in managing inflammatory diseases such as arthritis and colitis .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Assay: The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant agent. This activity is crucial for protecting cells from oxidative stress-related damage .
3. Cardiovascular Benefits
Given its structural similarity to omega-3 fatty acids, this compound may confer cardiovascular benefits:
- Mechanism of Action: It is believed to modulate lipid profiles by reducing triglyceride levels and enhancing HDL cholesterol. Clinical trials have shown that patients supplemented with EPA derivatives experienced improved cardiovascular health markers .
4. Neuroprotective Effects
Emerging studies suggest neuroprotective effects attributed to this compound:
- Neuroinflammation Reduction: Animal models of neurodegenerative diseases treated with the compound showed decreased markers of neuroinflammation and improved cognitive function, indicating potential applications in conditions like Alzheimer's disease .
Table 1: Biological Activities of the Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
